Benzoyl-tyrosine-alanine-methyl ketone

Description

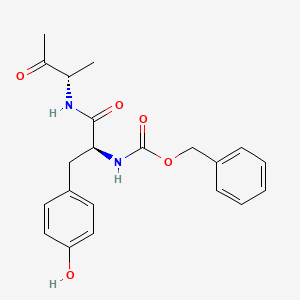

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O5 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-[[(2S)-3-oxobutan-2-yl]amino]propan-2-yl]carbamate |

InChI |

InChI=1S/C21H24N2O5/c1-14(15(2)24)22-20(26)19(12-16-8-10-18(25)11-9-16)23-21(27)28-13-17-6-4-3-5-7-17/h3-11,14,19,25H,12-13H2,1-2H3,(H,22,26)(H,23,27)/t14-,19-/m0/s1 |

InChI Key |

CLDDOKCDXBMMKZ-LIRRHRJNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular Mechanism of Enzyme Inhibition by Benzoyl Tyrosine Alanine Methyl Ketone Derivatives

Identification and Characterization of Protease Targets (e.g., Cysteine Proteases)

Derivatives of benzoyl-tyrosine-alanine-methyl ketone are part of a broader class of compounds known as α-keto-based inhibitors. These inhibitors are particularly effective against cysteine proteases, a family of enzymes characterized by a catalytic cysteine residue in their active site. The electrophilic nature of the α-keto carbonyl group makes it a prime target for nucleophilic attack by the cysteine thiol.

A significant body of research on benzoyl-tyrosine-alanine-methyl ketone and related α-keto-based inhibitors has centered on cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. figshare.comnih.gov Cruzain is essential for the parasite's survival, playing critical roles in its replication and differentiation within the host. nih.gov This makes cruzain a validated and highly attractive target for the development of new chemotherapies for Chagas disease. figshare.comscielo.br The vulnerability of the parasite to cruzain inhibition stems from the lack of redundant enzymes that can compensate for its loss of function. nih.gov

The development of inhibitors for cruzain has been a key strategy in the search for effective treatments. nih.gov Research has led to the creation of a variety of α-keto-based inhibitors, including α-ketoamides, α-ketoacids, and α-ketoesters, which have shown significant potency against this enzyme. nih.gov

While cruzain has been a primary focus, the α-keto warhead is a feature found in inhibitors targeting a range of cysteine proteases. For instance, α-ketoheterocycles have been investigated as inhibitors for various cathepsins, another family of cysteine proteases. nih.gov The selectivity of these inhibitors can vary, with some demonstrating high potency for a specific cathepsin while others exhibit broader activity across multiple members of the family. nih.gov For example, certain α-ketoheterocycle inhibitors of cathepsin K have shown selectivity over cathepsins B and L. nih.gov However, the conserved nature of the active site in papain-like cysteine proteases, which includes a highly conserved catalytic triad (B1167595) of cysteine, histidine, and asparagine, can lead to cross-reactivity. nih.gov This highlights the ongoing challenge in designing highly selective inhibitors.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The interaction between α-keto-based inhibitors and their target proteases is often characterized by time-dependent inhibition, which can be quantified by determining the second-order rate constant of inactivation (k_inact/K_i). This value provides a measure of the inhibitor's potency. For instance, a series of nonpeptidic tetrafluorophenoxymethyl ketone inhibitors of cruzain have been developed with significant potency. nih.gov The kinetic analysis of these inhibitors has revealed high second-order inactivation constants, indicating a rapid and efficient inhibition of the enzyme. nih.gov

Below is a table showcasing the kinetic data for selected α-keto-based inhibitors against cruzain:

| Inhibitor Type | Second-Order Inactivation Constant (k_inact/K_i) (M⁻¹s⁻¹) | Reference |

| 2,3,5,6-tetrafluorophenoxymethyl ketone 54 | 147,000 | nih.gov |

| Vinyl sulfone 1 | Not specified (potent) | nih.gov |

| Tetrafluorophenoxymethyl ketone 2 | 6,020 ± 820 | nih.gov |

This table is for illustrative purposes and includes data for related α-keto-based inhibitors to demonstrate the kinetic profiles of this class of compounds.

Covalent Mechanism of Inhibition: Formation of Hemiketal Adducts

The inhibitory action of benzoyl-tyrosine-alanine-methyl ketone derivatives and other α-keto-based inhibitors against cysteine proteases proceeds through a covalent mechanism. This involves the formation of a reversible thiohemiketal or hemiketal adduct between the inhibitor and the enzyme. nih.govnih.gov

The key event in the inhibition process is the nucleophilic attack by the thiolate anion of the catalytic cysteine residue (e.g., Cys25 in cruzain) on the electrophilic carbon of the α-keto group of the inhibitor. figshare.comnih.govnih.gov This attack leads to the formation of a tetrahedral intermediate, which is a covalent adduct. nih.govnih.gov In the case of some inhibitors, this initial reversible step can be followed by an irreversible reaction, such as the displacement of a leaving group, leading to permanent inactivation of the enzyme. nih.gov However, for many α-ketoamides, the formation of the thiohemiketal is a reversible process. nih.gov

The α-keto carbonyl group serves as the "warhead" of the inhibitor, providing the electrophilic center necessary for the reaction with the catalytic cysteine. nih.gov The reactivity of this group is crucial for the inhibitor's potency. The α-ketoamide motif has been found to be particularly effective against cysteine proteases. nih.gov This is because the α-keto group can form a reversible tetrahedral adduct with the active site cysteine, effectively mimicking the transition state of substrate hydrolysis. nih.govnih.gov This interaction is often stabilized by hydrogen bonds within the enzyme's active site, further enhancing the inhibitor's binding affinity and effectiveness. nih.gov

pH-Dependent Inhibition Profiles and Conformational Adaptations of the Enzyme Active Site

The inhibitory potency of benzoyl-tyrosine-alanine-methyl ketone derivatives against serine proteases, such as chymotrypsin (B1334515), is significantly influenced by the pH of the surrounding environment. This dependence arises from the ionization states of key amino acid residues within the enzyme's active site, which in turn dictates the enzyme's conformation and its ability to bind inhibitors.

The catalytic activity of chymotrypsin is critically dependent on the protonation state of the catalytic triad, specifically the histidine-57 (His-57) residue, and the N-terminal isoleucine-16 (Ile-16). The pH-rate profile for chymotrypsin-catalyzed reactions typically exhibits a bell-shaped curve, indicating the involvement of at least two ionizable groups. For the inhibition by peptidyl ketone derivatives, similar pH dependencies are observed.

Research on peptidyl trifluoromethyl ketones, which serve as close analogs to benzoyl-tyrosine-alanine-methyl ketone, reveals that the association rate constant (k_on) for inhibition is dependent on two pKa values: approximately 7.0 and 8.9. nih.gov The pKa of ~7.0 is attributed to the ionization of the active site His-57, while the pKa of ~8.9 is assigned to the α-amino group of the N-terminal Ile-16. nih.gov The inhibitor preferentially binds to the form of the enzyme where His-57 is unprotonated, acting as a general base to facilitate the nucleophilic attack of the serine-195 hydroxyl group on the inhibitor's carbonyl carbon. nih.gov

Conversely, the dissociation rate constant (k_off) of the enzyme-inhibitor complex demonstrates little to no dependence on pH in the range of 4 to 9.5. nih.gov This suggests that once the stable, covalent tetrahedral intermediate is formed between the enzyme and the inhibitor, its stability is not significantly affected by changes in the protonation state of surrounding residues within this pH range.

The binding of some competitive inhibitors to α-chymotrypsin has also been shown to be dependent on the ionization of a group on the free enzyme with an apparent pKa of 9.3 at 5°C. libretexts.org This ionization is thought to be linked to a conformational change in the enzyme at alkaline pH that affects its catalytic activity. libretexts.org

The following interactive data table, based on findings for a dipeptidyl trifluoromethyl ketone analog, illustrates the pH-dependent inhibition of chymotrypsin.

| pH | Relative Association Rate (k_on) | Inhibition Constant (Ki) (nM) |

| 4.0 | Low | High |

| 5.0 | Moderate | Moderate |

| 6.0 | Increasing | Decreasing |

| 7.0 | High (approaching optimum) | Low (approaching minimum) |

| 8.0 | Optimal | Minimum |

| 9.0 | Decreasing | Increasing |

| 9.5 | Low | High |

This table presents a representative pH-inhibition profile for a peptidyl trifluoromethyl ketone, a compound analogous to benzoyl-tyrosine-alanine-methyl ketone, based on published research. nih.gov The values are illustrative and show the general trend of inhibition with changing pH.

Conformational Adaptations of the Enzyme Active Site

The binding of benzoyl-tyrosine-alanine-methyl ketone derivatives to the active site of chymotrypsin induces significant conformational changes, leading to the formation of a stable tetrahedral adduct. This structure mimics the transition state of the normal enzymatic reaction, thereby effectively blocking the catalytic machinery. libretexts.org

The process begins with the inhibitor's benzoyl-tyrosine moiety docking into the enzyme's S1 specificity pocket, which has a preference for large hydrophobic residues. The subsequent alanine (B10760859) residue fits into the S2 subsite. The key event is the nucleophilic attack of the Ser-195 hydroxyl group on the electrophilic carbonyl carbon of the methyl ketone. The ionization state of His-57 is crucial for this step; in its unprotonated form, it acts as a general base, abstracting a proton from Ser-195 and increasing its nucleophilicity.

This attack results in the formation of a covalent bond between the Ser-195 oxygen and the inhibitor's carbonyl carbon, creating a tetrahedral hemiketal intermediate. nih.gov This intermediate is stabilized by the "oxyanion hole," a region of the active site formed by the backbone amide hydrogens of Gly-193 and Ser-195, which donate hydrogen bonds to the now negatively charged carbonyl oxygen of the inhibitor.

Upon formation of the enzyme-inhibitor complex, the pKa of His-57 is significantly elevated (to greater than 9.5). nih.gov This indicates that in the complex, His-57 becomes protonated and forms a strong hydrogen bond with the Ser-195 oxygen, further stabilizing the tetrahedral adduct. This shift in pKa effectively traps the inhibitor in the active site. The conformation of the active site is thus locked in an inhibited state, preventing the entry and processing of substrate molecules.

Structural Biology of Benzoyl Tyrosine Alanine Methyl Ketone Derivative Enzyme Complexes

X-ray Crystallographic Studies of Inhibitor-Bound Enzyme Structures

The crystal structure of cruzain in complex with benzoyl-Tyr-Ala-fluoromethyl ketone was solved at a resolution of 2.1 Å. nih.gov This level of detail allows for a precise mapping of the inhibitor's orientation within the enzyme's active site and the identification of key residues involved in the interaction. Global analyses have shown that the structure of cruzain, when inhibited with benzoyl-tyrosine-alanine-fluoromethylketone, is the most dissimilar from the apo (unbound) enzyme structure, with a root-mean-square deviation (r.m.s.d.) of 0.43 Å, indicating a significant conformational change upon binding.

High-Resolution Analysis of Binding Pockets (e.g., Cruzain S2 Pocket)

The specificity of protease inhibitors is largely determined by how well they fit into the enzyme's binding pockets, particularly the S2 subsite. In cruzain, the S2 pocket is notably adaptable, capable of accommodating both hydrophobic and basic residues. nih.gov The high-resolution crystallographic data for the benzoyl-Tyr-Ala-fluoromethyl ketone complex reveals that the tyrosine residue of the inhibitor occupies the S2 pocket. nih.gov This pocket is lined by several key amino acid residues that form a complementary surface to the inhibitor's side chain.

The adaptability of the S2 pocket is a crucial feature of cruzain's function and its interaction with a broad range of substrates and inhibitors. The structural analysis demonstrates how the shape and electrostatic character of this pocket are finely tuned to recognize the P2 residue of the incoming ligand.

Characterization of Specific Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

The stability of the enzyme-inhibitor complex is a result of a network of specific intermolecular interactions. In the case of the benzoyl-Tyr-Ala-fluoromethyl ketone-cruzain complex, these interactions include both hydrogen bonds and hydrophobic contacts. The inhibitor forms a covalent bond with the active site cysteine residue (Cys25), which is a characteristic feature of this class of irreversible inhibitors.

Beyond the covalent linkage, a series of hydrogen bonds and hydrophobic interactions anchor the inhibitor firmly in the active site. The backbone of the inhibitor forms hydrogen bonds with the main chain atoms of the enzyme, a common feature in protease-peptide interactions. The benzoyl group at the P3 position and the tyrosine side chain at the P2 position engage in extensive hydrophobic contacts with nonpolar residues lining the S3 and S2 pockets, respectively. These interactions are critical for the potency and specificity of the inhibitor.

| Interaction Type | Inhibitor Moiety | Enzyme Residue(s) |

| Covalent Bond | Fluoromethyl ketone | Cys25 |

| Hydrogen Bonds | Peptide backbone | Enzyme main chain |

| Hydrophobic Contacts | Benzoyl group (P3) | S3 pocket residues |

| Hydrophobic Contacts | Tyrosine side chain (P2) | S2 pocket residues |

Insights into Enzyme Active Site Remodeling upon Inhibitor Binding (e.g., Glu 205 Restructuring)

A key finding from the structural studies of the benzoyl-Tyr-Ala-fluoromethyl ketone-cruzain complex is the significant remodeling of the enzyme's active site upon inhibitor binding. A particularly noteworthy conformational change is the restructuring of the Glu205 residue. nih.gov This amino acid is located at the base of the S2 pocket and plays a critical role in determining the specificity of this subsite.

In the absence of a ligand, the side chain of Glu205 can adopt different conformations. However, upon binding of the inhibitor with a tyrosine at the P2 position, Glu205 adjusts its position to create a favorable hydrophobic environment for the bulky aromatic side chain. nih.gov This induced-fit mechanism highlights the dynamic nature of the enzyme's active site and its ability to adapt to the chemical properties of the incoming ligand. This pH-dependent specificity switch allows cruzain to bind effectively to both hydrophobic and basic residues. nih.gov

Comparison of Binding Modes with Analogous Inhibitors

The binding mode of benzoyl-Tyr-Ala-fluoromethyl ketone can be compared with other classes of cruzain inhibitors to understand the structure-activity relationships. For instance, nonpeptidic inhibitors have been developed that also target the S-pockets of cruzain. nih.gov While these inhibitors may lack the peptidic backbone, they are designed to present chemical moieties that mimic the interactions of peptidic inhibitors.

Computational Modeling and Rational Design of Benzoyl Tyrosine Alanine Methyl Ketone Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of Benzoyl-tyrosine-alanine-methyl ketone, QSAR studies can elucidate the physicochemical properties that are critical for their inhibitory activity. The process involves developing a model based on a training set of compounds with known activities, which can then be used to predict the activities of newly designed analogs. researchgate.net

A typical QSAR study involves calculating a wide range of molecular descriptors for each analog, which can be categorized as electronic, steric, hydrophobic, and topological. By correlating these descriptors with biological activity, a predictive model is generated. For instance, a study on antioxidant tripeptides demonstrated that models with good reliability and predictability could be established to guide the discovery of novel peptides. nih.govslideshare.net

Comparative Molecular Field Analysis (CoMFA) Applications

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. researchgate.netomicsonline.org To perform a CoMFA study on Benzoyl-tyrosine-alanine-methyl ketone analogs, the molecules are first aligned based on a common substructure. Then, the steric and electrostatic interaction energies are calculated at various grid points surrounding the molecules using a probe atom. omicsonline.org

The resulting data is analyzed using partial least squares (PLS) to generate a QSAR model. The model is often visualized as 3D contour maps, which highlight regions where modifications to the steric and electrostatic properties would likely enhance or diminish biological activity. nih.govnih.gov For example, a CoMFA model for a series of inhibitors might reveal that bulky substituents in one region are favorable for activity (indicated by a green contour), while electronegative groups in another region are detrimental (indicated by a red contour). nih.gov A study on tripeptide aldehyde inhibitors of the 20S proteasome successfully utilized CoMFA to build a statistically significant model that could guide the development of novel inhibitors. nih.gov

Table 1: Illustrative CoMFA Statistical Results for a Hypothetical Series of Benzoyl-tyrosine-alanine-methyl ketone Analogs

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient, indicating good predictive ability. |

| r² | 0.92 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activities. |

| F-value | 120.5 | A high F-value indicates a statistically significant regression model. |

| Steric Field Contribution | 65% | Indicates that steric properties are the dominant factor influencing activity. |

| Electrostatic Field Contribution | 35% | Indicates the relative importance of electrostatic properties. |

This table is for illustrative purposes only and does not represent actual experimental data.

Comparative Molecular Similarity Indices Analysis (CoMSIA) Approaches

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com This often provides a more detailed understanding of the structure-activity relationship compared to CoMFA. nih.gov The methodology is similar to CoMFA, involving molecular alignment and the generation of a QSAR model with 3D contour maps. nih.gov

The inclusion of additional fields in CoMSIA can reveal more specific interactions that are crucial for binding affinity. For instance, a CoMSIA map might indicate that a hydrogen bond donor at a specific position on the alanine (B10760859) residue of a Benzoyl-tyrosine-alanine-methyl ketone analog is critical for its activity. The study on tripeptide aldehyde inhibitors also employed CoMSIA, yielding a robust model that complemented the CoMFA findings. nih.gov

Molecular Docking Simulations for Pose Prediction and Binding Affinity Estimation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of Benzoyl-tyrosine-alanine-methyl ketone analogs, docking simulations are used to predict how these inhibitors bind to the active site of their target protein and to estimate their binding affinity. nih.gov

The process involves preparing the 3D structures of both the ligand (the inhibitor) and the receptor (the target protein) and then using a docking algorithm to explore various possible binding poses. nih.gov These poses are then scored based on a scoring function that estimates the binding free energy.

Validation of Docking Protocols using Crystallographic Data

The reliability of molecular docking results is highly dependent on the chosen protocol. Therefore, it is crucial to validate the docking protocol before applying it to a large set of compounds. researchgate.net A common validation method is to re-dock a co-crystallized ligand back into the active site of its protein. nih.govresearchgate.net If the docking protocol can accurately reproduce the experimentally determined binding pose (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), it is considered validated. researchgate.netresearchgate.net The Protein Data Bank (PDB) is a critical resource for obtaining the necessary crystallographic data for this validation process. researchgate.net

Virtual Screening for Novel Inhibitor Scaffolds

Once a docking protocol is validated, it can be used for virtual screening to identify novel inhibitor scaffolds from large compound libraries. nih.govnih.gov This approach allows for the rapid and cost-effective screening of millions of compounds in silico to prioritize a smaller, more manageable set for experimental testing. youtube.com For Benzoyl-tyrosine-alanine-methyl ketone, virtual screening could be employed to discover new classes of compounds that mimic its key interactions with the target protein but possess different core structures, potentially leading to improved pharmacological properties. A schematic workflow for virtual screening often involves initial filtering based on drug-like properties, followed by high-throughput docking and scoring. researchgate.net

Table 2: Example of a Virtual Screening Hit List for a Hypothetical Target

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| ZINC12345 | -10.5 | Hydrogen bond with Ser195, Pi-pi stacking with His57 |

| ZINC67890 | -9.8 | Salt bridge with Asp189, Hydrophobic interaction with Trp215 |

| ZINC54321 | -9.5 | Hydrogen bond with Gly193, Cation-pi interaction with Lys60 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. numberanalytics.comnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of binding, and the role of solvent molecules. numberanalytics.comnih.gov

For a complex of a Benzoyl-tyrosine-alanine-methyl ketone analog and its target protein, an MD simulation can reveal the stability of the predicted binding pose from docking. researchgate.net Analysis of the simulation trajectory can provide information on the flexibility of the ligand and protein, the persistence of key interactions like hydrogen bonds, and the calculation of binding free energies, which can offer a more accurate estimation of binding affinity than docking scores alone. numberanalytics.comrsc.org

Conformational Flexibility of Inhibitor and Enzyme

The binding of an inhibitor to an enzyme is a dynamic process governed by the conformational flexibility of both molecules. numberanalytics.com The "induced fit" theory posits that the active site of an enzyme is not a rigid lock, but rather a flexible structure that can change its shape to accommodate the binding of a ligand. nih.gov This conformational adaptability is crucial for catalysis and is a key factor in the design of effective inhibitors. numberanalytics.comnih.gov

Upon binding, both the inhibitor and the enzyme can undergo significant conformational changes. oup.com These changes can range from subtle side-chain rearrangements to large-scale movements of the protein backbone. oup.com For instance, studies on peptidyl-dipeptidases have shown that ligand binding can drive conformational shifts, stabilizing a "closed" form of the enzyme. nih.gov The extent of these changes is related to the flexibility of the ligand and the active site. nih.gov In some cases, the binding of an inhibitor can induce a conformation in the enzyme that is different from the one adopted when binding its natural substrate. nih.gov

Computational methods such as molecular dynamics (MD) simulations are invaluable for studying these dynamic processes. MD simulations can model the movement of atoms over time, providing insights into the flexibility of the enzyme-inhibitor complex and identifying key residues involved in the binding process. nih.gov This information is critical for designing inhibitors that can effectively stabilize a non-functional conformation of the enzyme.

The flexibility of peptide inhibitors themselves is also a critical consideration. nih.gov Peptides can adopt various conformations in their free and bound states, and the same peptide sequence may even bind to different proteins in different conformations. nih.gov Understanding the conformational landscape of a peptide inhibitor like Benzoyl-tyrosine-alanine-methyl ketone is therefore essential for predicting its binding affinity and specificity.

Prediction of Binding Free Energies and Stability of Complexes

A central goal of computational drug design is the accurate prediction of the binding affinity between an inhibitor and its target enzyme. This affinity is quantified by the binding free energy (ΔG), which represents the difference in free energy between the bound and unbound states of the complex. nih.gov A more negative ΔG indicates a stronger and more stable interaction.

Several computational methods are employed to predict binding free energies. These methods vary in their accuracy and computational cost.

Molecular Docking: This is a widely used method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. core.ac.uk Docking programs use scoring functions to estimate the binding affinity. While computationally efficient, the accuracy of these scoring functions can be limited.

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally expensive method based on statistical mechanics. acs.org It involves the non-physical, stepwise transformation of one ligand into another in both the free and bound states to calculate the relative binding free energy. acs.org

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): These are end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a solvation model. They offer a balance between accuracy and computational cost and are often used to refine the results of molecular docking. A study on SIRT2 inhibitors used MM/GBSA to show that a non-cyclic peptide had a better binding free energy than its cyclic counterpart. mdpi.com

Machine Learning Models: More recently, machine learning (ML) models have been developed to predict binding affinity. chemrxiv.org These models are trained on large datasets of known enzyme-inhibitor complexes and their experimental binding affinities. chemrxiv.org Once trained, they can predict the affinity of new inhibitors with high accuracy. chemrxiv.org For instance, ML models have been successfully applied to predict the binding affinity of HIV-1 protease inhibitors. chemrxiv.org

The stability of the enzyme-inhibitor complex is directly related to the binding free energy. A stable complex is characterized by a long residence time of the inhibitor in the active site. Time-dependent inhibition studies can reveal the formation of stable, slowly dissociating or even irreversible enzyme-inhibitor complexes. researchgate.net For example, the slow, tight-binding inhibition of Proteinase K by a proteinaceous inhibitor involves the isomerization of an initial reversible complex to a more stable one due to conformational changes. researchgate.net

Below is a table summarizing various computational methods used for predicting binding affinity, along with their key characteristics.

| Method | Principle | Advantages | Limitations | Relevant Findings |

| Molecular Docking | Predicts the preferred binding orientation and estimates binding affinity using scoring functions. core.ac.uk | Computationally efficient, suitable for high-throughput screening. | Scoring functions can have limited accuracy. nih.gov | Used to identify potential binding modes of inhibitors. |

| Free Energy Perturbation (FEP) | Calculates relative binding free energies through non-physical transformations. acs.org | High accuracy. acs.org | Computationally very expensive. | Accurately predicts the relative binding affinities of similar ligands. acs.org |

| MM/GBSA & MM/PBSA | Combines molecular mechanics energies with continuum solvation models. mdpi.com | Good balance between accuracy and computational cost. | Less rigorous than FEP. | A non-cyclic peptide inhibitor of SIRT2 showed a better binding free energy (−50.66 kcal/mol) compared to the cyclic form (−49.44 kcal/mol) using MM/GBSA. mdpi.com |

| Machine Learning (ML) | Uses algorithms trained on large datasets to predict binding affinity. chemrxiv.org | Can be very fast and accurate for systems within the training domain. chemrxiv.org | Requires large, high-quality datasets for training; performance may be poor for novel systems. | ML models for HIV-1 protease inhibitors achieved high accuracy scores (>0.85). chemrxiv.org |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of the target enzyme is unknown, or when a set of known active ligands is available, ligand-based drug design approaches become particularly valuable. nih.gov Pharmacophore modeling is a cornerstone of this strategy. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. volkamerlab.org These features typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

The spatial arrangement of these features defines the pharmacophore model. volkamerlab.org This model can then be used as a 3D query to search large compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

The process of ligand-based pharmacophore modeling generally involves the following steps:

Selection of a Training Set: A diverse set of molecules with known activity against the target is compiled.

Conformational Analysis: The possible conformations of each molecule in the training set are generated.

Feature Identification: The chemical features of each molecule are identified.

Pharmacophore Generation: The common features among the active molecules are identified and aligned to generate one or more pharmacophore hypotheses.

Model Validation: The best pharmacophore model is selected based on its ability to distinguish between active and inactive compounds.

Pharmacophore models can be developed using various computational tools and can be combined with other methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) for a more comprehensive virtual screening workflow. nih.govnih.gov For example, a study on HPPD inhibitors used a combination of ligand-based and structure-based pharmacophore models for virtual screening. nih.gov

The principles of ligand-based design also encompass strategies like scaffold hopping, where the core structure (scaffold) of a known inhibitor is replaced with a different one while maintaining the key pharmacophoric features. youtube.com This can lead to the discovery of novel chemical classes of inhibitors with improved properties.

The following table outlines the key features of a pharmacophore model and their significance in ligand-based drug design.

| Pharmacophore Feature | Description | Significance in Drug Design |

| Hydrogen Bond Donor | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | Crucial for specific interactions with amino acid residues in the enzyme's active site. |

| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | Essential for forming directional interactions that contribute to binding affinity and specificity. |

| Hydrophobic Region | A nonpolar region of the molecule that avoids contact with water. | Important for binding to hydrophobic pockets in the enzyme, often a major contributor to binding energy. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Can participate in π-π stacking or cation-π interactions with aromatic amino acid residues. |

| Positive/Negative Ionizable Group | A functional group that can carry a positive or negative charge at physiological pH. | Can form strong electrostatic interactions (salt bridges) with charged residues in the active site. |

By leveraging these computational approaches, from understanding the dynamic nature of enzyme-inhibitor interactions to predicting binding affinities and building predictive pharmacophore models, scientists can rationally design novel and more effective analogs of compounds like Benzoyl-tyrosine-alanine-methyl ketone for therapeutic intervention.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare benzoyl-tyrosine-alanine-methyl ketone, and how are purity and yield optimized?

- Methodological Answer : Synthesis typically involves stepwise peptide coupling. For example:

- Protection : Use benzyloxycarbonyl (Z) groups for amine protection (e.g., N-Benzyloxycarbonyl-L-tyrosine in ) to prevent unwanted side reactions during coupling.

- Coupling : Carbodiimide reagents (e.g., DCC or EDC) facilitate amide bond formation between benzoyl-tyrosine and alanine-methyl ketone.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., as used for bicycloheptene derivatives in ) ensures >95% purity. Yield optimization may require adjusting reaction stoichiometry, solvent polarity, and temperature .

Q. Which analytical techniques are essential for characterizing benzoyl-tyrosine-alanine-methyl ketone, and how are spectral artifacts minimized?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify structural integrity. For example, highlights SMILES-based structural validation (e.g., ketone carbonyl resonance at ~200-220 ppm). Overlapping signals in aromatic regions (e.g., benzoyl groups) may require 2D NMR (COSY, HSQC) for resolution.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., PubChem data in ). Matrix effects in MALDI-TOF can be mitigated using α-cyano-4-hydroxycinnamic acid as a matrix.

- Purity Validation : Melting point analysis (e.g., mp ranges in ) and HPLC retention time matching against standards reduce misinterpretation risks .

Advanced Research Questions

Q. How do pH and temperature conditions influence the stability of benzoyl-tyrosine-alanine-methyl ketone in aqueous buffers, and what degradation products are observed?

- Methodological Answer :

- Stability Assays : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm for tyrosine residues) and LC-MS.

- Degradation Pathways : Acidic conditions may hydrolyze the methyl ketone to carboxylic acid (analogous to ester hydrolysis in ), while alkaline conditions could cleave peptide bonds.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life, as demonstrated in ketone body stability studies ( ). Include control experiments with antioxidants (e.g., BHT) to isolate oxidation effects .

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for benzoyl-tyrosine-alanine-methyl ketone?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical data but requires high-quality crystals (e.g., grown via vapor diffusion with acetone/water mixtures, as in ).

- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility (e.g., rotameric states of the benzoyl group) that may explain discrepancies between solution and solid-state data.

- Computational Validation : Density functional theory (DFT) simulations (e.g., using Gaussian software) predict NMR chemical shifts and compare them to experimental values, as applied in for terpestacin derivatives .

Q. How does the methyl ketone moiety affect the compound’s interaction with proteolytic enzymes compared to carboxylate analogs?

- Methodological Answer :

- Enzymatic Assays : Use trypsin or chymotrypsin in vitro with benzoyl-tyrosine-alanine-methyl ketone and its carboxylate analog. Monitor hydrolysis via fluorescence (e.g., FITC-labeled substrates) or HPLC.

- Kinetic Analysis : Calculate and to compare substrate specificity. Methyl ketones may act as transition-state analogs, reducing enzymatic turnover (similar to ketone body effects in ).

- Molecular Docking : Simulate binding interactions using software like AutoDock. The ketone’s electrophilic carbon may form non-covalent interactions with active-site residues, unlike carboxylates .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.